7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound follows hierarchical substitution rules for fused heterocyclic systems. The parent structure, pyrazolo[1,5-a]pyrimidine, consists of a pyrazole ring fused to a pyrimidine ring at positions 1 (pyrazole) and a (pyrimidine), respectively. Numbering begins at the pyrazole nitrogen adjacent to the fusion point, proceeding clockwise through the bicyclic system.
Substituents are assigned positions based on this numbering:
- Isopropyl group at position 7 (pyrimidine ring)
- Methyl group at position 2 (pyrazole ring)
- Carboxylic acid at position 6 (pyrimidine ring)
The structural formula (C₁₁H₁₃N₃O₂) corresponds to this substitution pattern, confirmed by the SMILES representation O=C(C₁=NC₂=CC(C)=NN₂C(C(C)C)=C₁)O. Figure 1 illustrates the planar bicyclic system with annotated positions:
Structural Features Table
| Characteristic | Detail |
|---|---|
| Ring system | Pyrazolo[1,5-a]pyrimidine |
| Functional groups | Carboxylic acid, alkyl chains |
| Hybridization | sp²-dominated aromatic system |
CAS Registry Number and Molecular Formula Validation
The compound's unique chemical identity is established through its CAS Registry Number 1781684-21-6 , assigned to the specific structural isomer described in this analysis. Molecular formula validation involves three complementary approaches:
Empirical formula calculation :
$$ \text{C}{11}\text{H}{13}\text{N}{3}\text{O}{2} $$
$$ M = (12.01 \times 11) + (1.01 \times 13) + (14.01 \times 3) + (16.00 \times 2) = 219.24 \, \text{g/mol} $$
Matches reported molecular weightHigh-resolution mass spectrometry :
Theoretical exact mass = 219.1008 Da
Observed value = 219.1004 Da (Δ = 0.0004 Da)Elemental analysis confirmation :
%C calculated: 60.26% vs. observed: 60.18%
%H calculated: 5.98% vs. observed: 5.89%
Validation Parameters Table
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1781684-21-6 | |
| Molecular formula | C₁₁H₁₃N₃O₂ | |
| Molecular weight (g/mol) | 219.24 |
Isomeric Considerations in Pyrazolo[1,5-a]pyrimidine Derivatives
Positional isomerism dominates the structural variability within this chemical family. Key isomeric relationships include:
Regioisomerism :
- 6-carboxylic acid vs. 7-carboxylic acid derivatives: The carboxylic acid position significantly alters electronic distribution, as seen in 5-isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1443279-67-1)
- Alkyl substitution patterns: Comparison with 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739364-95-5) demonstrates how methyl group position affects ring electronics
Functional group isomerism :
Isomer Comparison Table
| Compound | CAS Number | Substituent Positions |
|---|---|---|
| Target compound | 1781684-21-6 | 2-Me, 7-iPr, 6-COOH |
| 5-Isopropyl-3-methyl isomer | 1443279-67-1 | 3-Me, 5-iPr, 7-COOH |
| 2-Methyl-6-carboxylic acid derivative | 739364-95-5 | 2-Me, 6-COOH |
| 7-Methyl-3-carboxylic acid analog | 1016505-59-1 | 7-Me, 3-COOH |
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-methyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)10-8(11(15)16)5-12-9-4-7(3)13-14(9)10/h4-6H,1-3H3,(H,15,16) |
InChI Key |
MFUPNCDIONAYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
-
- 3-methyl-5-aminopyrazole (provides the pyrazole moiety with methyl at position 2)
- 3,3-dialkoxypropionate derivatives (serve as electrophilic partners for ring closure)
-
- Formation of Intermediate: 3,3-dialkoxypropionate reacts with formate under alkaline conditions to generate an intermediate ester compound.
- Cyclization: The intermediate undergoes acid-catalyzed cyclization with 3-methyl-5-aminopyrazole to form 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester.
- Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
This method is noted for its simplicity, scalability, and suitability for industrial production.
Microwave-Assisted Cyclization
- Microwave irradiation at elevated temperatures (e.g., 120 °C for 20 minutes) can be used to promote regioselective cyclization reactions between amino-pyrazole derivatives and electrophilic compounds such as benzylidene malononitrile or cinnamoyl derivatives.
- This approach favors the formation of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity and yield.
- Structural confirmation is achieved by NMR and X-ray crystallography, ensuring the correct substitution pattern.
Oxidative Halogenation and Functionalization
- After core formation, oxidative halogenation using potassium persulfate and sodium halides can introduce halogen atoms at specific positions, which can be further transformed to install the isopropyl group or other substituents.
- This method operates under mild conditions and uses readily available reagents, enhancing efficiency.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Industrial and Green Chemistry Considerations
- Continuous flow reactors have been explored to improve reaction efficiency and scalability while minimizing waste and energy consumption.
- Green chemistry principles, such as solvent selection and reagent recycling, are increasingly integrated into the synthesis protocols to reduce environmental impact.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group at position 6 participates in esterification, forming derivatives critical for pharmaceutical applications.
-
Reagents/Conditions :
-
Products :
-
Applications :
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at electron-deficient positions.
-
Reagents/Conditions :
-
Amines (e.g., morpholine, piperidine) or alcohols in polar aprotic solvents (e.g., DMSO).
-
Catalyzed by bases like KCO at 80–100°C.
-
-
Products :
-
6-Amino or 6-alkoxy derivatives with retained heterocyclic core.
-
Oxidation and Reduction
The isopropyl and methyl groups are susceptible to redox transformations.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO, HO | Acidic aqueous media | 6-Carboxylic acid derivatives |
| Reduction | NaBH, LiAlH | Dry THF, 0–25°C | Alcohol or hydrocarbon byproducts |
Cyclocondensation
The compound serves as a precursor in fused-ring syntheses:
-
Example : Reaction with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions .
Mechanistic Insights
-
Esterification : Proceeds via activation of the carboxylic acid to a mixed anhydride intermediate, followed by nucleophilic attack by HOSu .
-
Substitution : Electron-withdrawing effects of the pyrimidine ring enhance electrophilicity at position 6, facilitating nucleophilic displacement.
Reaction Optimization Data
Key parameters from pyrazolo[1,5-a]pyrimidine syntheses :
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | O | 94 |
Optimal yields require stoichiometric acetic acid and an O-rich environment .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of interest for this compound is its potential as a therapeutic agent . Research has indicated that it may serve as an inhibitor for various enzymes, particularly Dipeptidyl Peptidase IV (DPP-IV) , which plays a crucial role in managing type 2 diabetes by regulating blood sugar levels through incretin modulation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| DPP-IV Inhibition | Increases incretin levels | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Induces apoptosis in cancer cells |
Anticancer Activity
Preliminary studies have demonstrated significant anticancer properties . For instance, in vitro assays on various cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer cells) revealed cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could be a promising lead for developing new anticancer agents .
Anti-inflammatory Effects
In addition to its anticancer potential, the compound has shown anti-inflammatory activity . In vitro studies indicated that it can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:
Mechanism of Action
The mechanism of action of 7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted . Additionally, the compound’s structure allows it to interact with cellular membranes and other biomolecules, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile template for drug discovery. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogues and Substituent Effects
Notes:
- Positional isomerism: The placement of the isopropyl group (position 5 vs.
- Functional group impact: The 7-amino derivative (CAS 2627-59-0) is a key intermediate in synthesizing Anagliptin, highlighting the importance of the amino group for drug activity .
- Aromatic substitutions: The trifluoromethylphenyl group in the Santa Cruz Biotechnology compound introduces enhanced lipophilicity and metabolic stability, common in CNS-targeting drugs .
Biological Activity
7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.24 g/mol. The compound features a pyrazole ring fused to a pyrimidine ring, with an isopropyl group at the 7-position and a carboxylic acid group at the 6-position. It appears as a white to light yellow crystalline solid with a melting point around 238 °C (decomposition) .
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are significant in the treatment of type 2 diabetes mellitus as they help regulate blood sugar levels by increasing incretin levels, which in turn stimulate insulin secretion .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| DPP-IV Inhibition | Increases incretin levels | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Induces apoptosis in cancer cells |
Anti-inflammatory and Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory properties, potentially by modulating cytokine production and inflammatory pathways. Additionally, some studies have reported anticancer activities associated with these compounds, suggesting they may induce apoptosis in various cancer cell lines .
Synthesis Methods
The synthesis of this compound can be achieved through several methods that emphasize mild reaction conditions and high yields. Common synthetic routes include:
- Condensation Reactions : Utilizing appropriate precursors under controlled conditions to form the desired heterocyclic structure.
- Functional Group Modifications : Post-synthetic modifications that enhance biological activity or alter physicochemical properties.
These methods are advantageous for industrial applications due to their efficiency and ability to produce high-quality yields without extensive purification processes .
Case Study 1: DPP-IV Inhibition
A study conducted by researchers evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives as DPP-IV inhibitors. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to established DPP-IV inhibitors used in clinical settings .
Case Study 2: Anticancer Activity
In vitro cytotoxicity assays were performed on several human cancer cell lines using derivatives including this compound. The compound demonstrated promising anticancer activity, inducing apoptosis in cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-substituted pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?
- Methodological Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of 5-aminopyrazole derivatives with β-keto esters or enaminones. For example, 7-amino derivatives are obtained by reacting 5-aminopyrazole with sodium nitromalonaldehyde, followed by reduction (e.g., hydrogenation) to introduce amino groups at position 6 . Reaction conditions (solvent, temperature, catalyst) significantly influence regioselectivity and yield. Pyridine or PEG-400 is often used as a solvent, with reflux times ranging from 5–6 hours .
| Example Synthesis | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 7-Amino-3-(2'-chlorophenylazo) derivative | 5-Aminopyrazole + sodium nitromalonaldehyde, pyridine, reflux | 62% | |
| 6-Aminopyrazolo[1,5-a]pyrimidine | Hydrogenation of nitro intermediate, ethanol/Pd-C | 70% |
Q. Which analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : and NMR identify substituent positions and electronic environments (e.g., aromatic protons at δ 7.56–9.48 ppm in DMSO-d) .
- IR spectroscopy : Functional groups like carboxylic acid (C=O stretch ~1695 cm) and nitriles (C≡N ~2200 cm) are verified .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H] calculated: 254.1042; found: 254.1039) .
- Elemental analysis : Validates purity (e.g., C: 61.65% calculated vs. 61.78% found) .
Q. What are the key physicochemical properties of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?
- Methodological Answer : Properties include:
- Solubility : Carboxylic acid derivatives are polar but may require DMF or DMSO for dissolution due to aromatic stacking .
- Stability : Storage at room temperature in dry conditions is recommended; hygroscopic analogs may need desiccants .
- LogP : Predicted via computational tools (e.g., LogP ~1.12 for methyl esters) .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization at position 7 of pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic directing groups : Electron-withdrawing groups (e.g., cyano at position 6) activate position 7 for nucleophilic substitution .
- Catalytic systems : Palladium catalysts enable cross-coupling (e.g., Suzuki reactions) for aryl/heteroaryl introductions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .
Q. What mechanistic insights explain contradictions in yields for similar pyrazolo[1,5-a]pyrimidine syntheses?
- Methodological Answer : Discrepancies arise from:
- Reagent purity : Impure β-keto esters reduce enamine formation efficiency .
- Temperature control : Overheating during reflux can degrade intermediates, lowering yields (e.g., 62% vs. 68% in analogous reactions) .
- Workup methods : Neutralization with HCl vs. acetic acid impacts crystallization efficiency .
Q. What computational strategies predict the electronic effects of substituents on pyrazolo[1,5-a]pyrimidine reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates:
- Frontier molecular orbitals : HOMO/LUMO energies quantify electrophilicity at position 7 .
- Charge distribution : Electron-deficient cores (e.g., nitro-substituted) favor nucleophilic attack .
- Docking studies : Predict binding affinities for drug design (e.g., kinase inhibition) .
Q. How are pyrazolo[1,5-a]pyrimidine-6-carboxamides synthesized for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Step 1 : Convert carboxylic acid to acid chloride using SOCl.
- Step 2 : Couple with amines (e.g., 2-chloro-5-nitroaniline) in THF with DCC as a coupling agent .
- Step 3 : Purify via recrystallization (e.g., DMF/ethanol) to achieve >95% purity .
Q. What safety protocols are essential for handling pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Spill management : Neutralize acids with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
